Lipophilicity (LogP) Comparison
The 5-methyl substitution increases lipophilicity relative to the unsubstituted analog. Methyl 5-methyl-1H-indole-1-carboxylate exhibits an estimated LogP of 3.094 , while methyl indole-1-carboxylate (CAS 39203-20-8) has an estimated LogP of 2.2629 . This difference of +0.83 LogP units indicates significantly higher membrane permeability, which is a critical parameter for cell-based assays and in vivo studies.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.094 (estimated) |
| Comparator Or Baseline | Methyl indole-1-carboxylate: LogP = 2.2629 (estimated) |
| Quantified Difference | ΔLogP = +0.83 |
| Conditions | Estimated values based on computational prediction or measured logP data. |
Why This Matters
Higher lipophilicity directly impacts cellular uptake and bioavailability, making this compound a more suitable scaffold for CNS-targeted or intracellular applications where membrane penetration is required.
